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1-(p-Tosyl)-3,4,4-trimethylimidazolidine

Cat. No.: B1195999
CAS No.: 73955-61-0
M. Wt: 268.38 g/mol
InChI Key: PAPAFDSNHZAZHR-UHFFFAOYSA-N
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Description

Historical Development of Imidazolidine (B613845) Synthesis and Applications

The imidazolidine framework, a saturated analog of imidazole, is a foundational structure in heterocyclic chemistry. Early synthetic methods, dating back to the late 19th and early 20th centuries, typically involved the condensation of a 1,2-diamine with an aldehyde or ketone. organic-chemistry.org A landmark review in 1954 consolidated the existing knowledge on the chemistry of 2-imidazolines and imidazolidines, setting the stage for future exploration. researchgate.netmdpi.com These initial methods were often straightforward but sometimes lacked the efficiency and substrate scope of modern techniques.

Over the decades, synthetic strategies have evolved significantly, with the development of multicomponent reactions and catalytic processes enabling the construction of highly substituted and stereochemically complex imidazolidines. researchgate.net The applications of these heterocycles are diverse, ranging from their use as chiral ligands and auxiliaries in asymmetric catalysis to their incorporation into biologically active molecules. researchgate.netresearchgate.net

Significance of the Tosyl Group in Organic Synthesis and Nitrogen Heterocycles

The p-toluenesulfonyl group, commonly known as the tosyl (Ts) group, is a cornerstone of modern organic synthesis. researchgate.net Derived from p-toluenesulfonyl chloride (TsCl), it serves two primary functions when attached to a nitrogen atom in a heterocycle. Firstly, it acts as a robust protecting group for amines, rendering the nitrogen atom's lone pair less nucleophilic and stable to a wide range of reaction conditions. researchgate.netresearchgate.net

Secondly, and more importantly in the context of reactivity, the tosyl group is an excellent leaving group. When attached to a nitrogen atom, it can facilitate elimination reactions. In the case of N-tosyl imidazolidines, the tosyl group's ability to be eliminated as the stable toluenesulfinate anion is key to the in-situ generation of reactive intermediates. mdpi.com This transformation converts a stable amine into a precursor for more reactive species, dramatically expanding its synthetic utility. mdpi.comorgsyn.org

Overview of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine's Role in Research

While specific, detailed research focusing exclusively on this compound is not extensively documented in publicly accessible literature, its structure allows for a clear, scientifically-grounded projection of its primary role in synthetic research. The compound is logically designed as a specialized precursor for generating a non-stabilized azomethine ylide.

Azomethine ylides are valuable 1,3-dipoles used extensively in [3+2] cycloaddition reactions (a type of Huisgen 1,3-dipolar cycloaddition) to construct five-membered nitrogen heterocycles, most notably pyrrolidines. nih.govnih.gov The generation of an azomethine ylide from this compound would proceed via deprotonation at the C2 position, followed by the elimination of the tosyl group. The trimethyl substitution pattern (one methyl on N3 and two on C4) precisely defines the structure of the resulting ylide, preventing the formation of isomers and offering regiochemical control in subsequent reactions.

This specific substitution makes it a potentially valuable tool for synthesizing highly substituted pyrrolidines, which are common motifs in medicinal chemistry. organic-chemistry.org The reaction of the in-situ generated ylide with various dipolarophiles (such as alkenes or alkynes) would lead to complex pyrrolidine (B122466) structures in a stereocontrolled manner, a key goal in modern organic synthesis. nih.gov

Data Tables

Physicochemical Properties of this compound

PropertyValue
CAS Number 73955-61-0
Molecular Formula C₁₃H₂₀N₂O₂S
Molecular Weight 268.38 g/mol
Systematic Name 3,4,4-Trimethyl-1-(toluene-4-sulfonyl)imidazolidine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O2S B1195999 1-(p-Tosyl)-3,4,4-trimethylimidazolidine CAS No. 73955-61-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,4-trimethyl-1-(4-methylphenyl)sulfonylimidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-11-5-7-12(8-6-11)18(16,17)15-9-13(2,3)14(4)10-15/h5-8H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPAFDSNHZAZHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(N(C2)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30224691
Record name 1-(p-Tosyl)-3,4,4-trimethylimidazolidine
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Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73955-61-0
Record name 1-(p-Tosyl)-3,4,4-trimethylimidazolidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(p-Tosyl)-3,4,4-trimethylimidazolidine
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Record name 1-(p-Tosyl)-3,4,4-trimethylimidazolidine
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Synthetic Methodologies for 1 P Tosyl 3,4,4 Trimethylimidazolidine and Its Precursors

Synthesis from 1-Tosyl-3,4,4-trimethyl-2-imidazolinium Iodide

A primary route to 1-(p-Tosyl)-3,4,4-trimethylimidazolidine involves the corresponding imidazolinium salt, specifically 1-(p-Tosyl)-3,4,4-trimethyl-2-imidazolinium iodide. This precursor features a positively charged imidazolinium ring, making the C2 carbon highly electrophilic and susceptible to attack by nucleophiles and reducing agents.

Anion Addition Reactions to Imidazolinium Salts

The electrophilic nature of the C2 carbon in N-tosyl imidazolinium salts facilitates anion addition reactions. The general principle involves the attack of an anionic nucleophile at the C2 position of the imidazolinium ring, leading to the formation of a neutral imidazolidine (B613845) derivative. While specific examples detailing the addition of anions to 1-(p-Tosyl)-3,4,4-trimethyl-2-imidazolinium iodide to yield the parent imidazolidine are not extensively documented in readily available literature, the reactivity pattern of similar imidazolinium salts suggests this pathway is chemically feasible. The reaction would involve the formal addition of a hydride anion (H⁻) to the C2 position.

The interaction between the imidazolium (B1220033) cation and its counter-anion, such as iodide, can influence the reactivity. Studies on various imidazolium salts have shown that hydrogen bonding between the C2-H proton and the anion can occur, affecting the salt's physical and chemical properties. nih.gov This interaction underscores the electrophilicity of the C2 position, priming it for nucleophilic attack.

Reductive Pathways utilizing Metal Hydride Complexes

A more direct and commonly employed method for the conversion of imidazolinium salts to imidazolidines is through reduction with metal hydride complexes. These reagents serve as a source of hydride ions (H⁻) that readily attack the electrophilic C2 carbon of the imidazolinium cation, resulting in the formation of the desired imidazolidine.

A standard and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reaction involves the transfer of a hydride from the borohydride complex to the C2 position of the 1-(p-Tosyl)-3,4,4-trimethyl-2-imidazolinium iodide. This process effectively saturates the C=N⁺ double bond within the imidazolinium ring, yielding the final this compound product. The general reaction is typically carried out in an alcoholic solvent.

Table 1: Reduction of Iminium and Imidazolinium Systems

Substrate TypeReducing AgentProduct TypeRef.
Cyclic IminesSodium BorohydrideCyclic Amines nih.gov
Aldehydes/KetonesSodium BorohydrideAlcohols researchgate.net
Imidazolinium SaltsSodium BorohydrideImidazolidinesGeneral Reactivity

This table illustrates the general utility of sodium borohydride in reducing C=N and C=O double bonds, a principle that extends to the reduction of imidazolinium salts.

Alternative Routes to Substituted Imidazolidines Relevant to the Compound

Beyond the modification of pre-synthesized imidazolinium salts, alternative strategies focus on constructing the imidazolidine ring from acyclic precursors. These methods offer versatility in introducing various substituents onto the imidazolidine scaffold.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the formation of a ring from two or more acyclic molecules with the elimination of a small molecule, typically water. The synthesis of a 1,3,4,4-tetrasubstituted imidazolidine like the target compound would conceptually involve the condensation of a suitably substituted diamine with a ketone.

Specifically, the formation of the this compound scaffold could be envisioned through the reaction of a diamine precursor, such as N¹-methyl-N¹-(p-tosyl)ethane-1,2-diamine, with acetone (B3395972). The gem-dimethyl group at the C4 position of the target molecule strongly suggests acetone as the ketone component in a potential cyclocondensation strategy. The reaction would proceed via the formation of a hemiaminal intermediate, followed by intramolecular cyclization and dehydration to afford the imidazolidine ring.

Strategies for N-Tosyl Group Introduction in Imidazolidine Scaffolds

The introduction of a p-toluenesulfonyl (tosyl) group is a common strategy in organic synthesis to protect amine functionalities or to activate hydroxyl groups. chemistrysteps.com In the context of synthesizing this compound, the tosyl group could be introduced onto a pre-existing imidazolidine ring.

This would involve the synthesis of 3,4,4-trimethylimidazolidine as an intermediate, followed by its reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base, such as pyridine (B92270) or triethylamine, serves to neutralize the hydrochloric acid byproduct generated during the reaction. The tosylation would occur at the N1 position of the 3,4,4-trimethylimidazolidine. The choice of reaction conditions is crucial to ensure selective tosylation at the desired nitrogen atom. The use of 1-(p-toluenesulfonyl)imidazole (B182993) as a tosylating agent is an alternative that can offer advantages in terms of reactivity and milder reaction conditions. orgsyn.org

Table 2: Common Reagents for Tosylation

Tosylating AgentBaseTypical SubstrateRef.
p-Toluenesulfonyl chloride (TsCl)Pyridine, TriethylamineAlcohols, Amines nih.gov
1-(p-Toluenesulfonyl)imidazole-Alcohols orgsyn.org

This table summarizes common reagents used for the introduction of a tosyl group onto various functional groups.

Optimization of Synthetic Pathways and Yield Enhancement Strategies

Optimizing the synthesis of this compound involves a systematic evaluation of reaction parameters to maximize the yield and purity of the final product while minimizing reaction times and the formation of byproducts. For each of the discussed synthetic routes, several factors can be fine-tuned.

In the reduction of the imidazolinium salt , key parameters for optimization include the choice of the reducing agent, the stoichiometry of the reactants, the solvent, and the reaction temperature. While sodium borohydride is a common choice, other metal hydrides could be explored for improved selectivity or reactivity. The molar ratio of the hydride reagent to the imidazolinium salt should be carefully controlled to ensure complete conversion without leading to over-reduction or side reactions.

For cyclocondensation reactions , the optimization would focus on the choice of catalyst (acidic or basic), reaction temperature, and the effective removal of water to drive the equilibrium towards the product. The concentration of the reactants can also play a significant role in favoring the intramolecular cyclization over intermolecular side reactions.

A general strategy for yield enhancement across all pathways is the careful control of the reaction atmosphere, for instance, by using an inert gas like argon or nitrogen to prevent oxidation or side reactions with atmospheric moisture and oxygen. Furthermore, the purity of starting materials and solvents is paramount for achieving high yields and reproducible results.

Catalysis in Imidazolidine Formation

The formation of the imidazolidine ring in this compound is conceptually achieved through the cyclocondensation of a suitably protected diamine precursor, namely N-(p-tosyl)-2-methyl-1,2-propanediamine, with a ketone. In this specific case, acetone serves as the carbonyl source to provide the gem-dimethyl group at the C4 position of the imidazolidine ring.

While a direct catalytic procedure for the cyclization of N-(p-tosyl)-2-methyl-1,2-propanediamine with acetone is not extensively documented in readily available literature, the formation of imidazolidine rings from 1,2-diamines and carbonyl compounds is a well-established transformation. These reactions can often be catalyzed by acids or proceed under thermal conditions. For instance, the reaction of ethylenediamine (B42938) with acetone can lead to the formation of tetraaza macrocyclic compounds, indicating the propensity for condensation between diamines and ketones nist.gov. The formation of simple 2-substituted-1,3-bis(p-methoxybenzyl)tetrahydroimidazoles from the reaction of 1,2-bis(p-methoxybenzylamino)ethane with aldehydes further illustrates this type of cyclization researchgate.net.

In a related context, the synthesis of other nitrogen-containing heterocycles, such as oxazolidinones and tosyl enamines, has been shown to be facilitated by tertiary amine catalysis researchgate.netnih.gov. For example, the reaction of alkynoyl oxazolidinones and tosyl imides can be catalyzed by Et₃N and DABCO researchgate.netnih.gov. Although this reaction does not directly form an imidazolidine, it highlights the use of amine catalysts in related C-N bond-forming reactions.

The plausible final step in the synthesis of the target molecule would involve the acid-catalyzed reaction of N-(p-tosyl)-2-methyl-1,2-propanediamine with acetone. The reaction mechanism would likely involve the initial formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the stable imidazolidine ring.

Table 1: Proposed Catalytic Conditions for Imidazolidine Formation

ReactantsCarbonyl SourceProposed CatalystProduct
N-(p-tosyl)-2-methyl-1,2-propanediamineAcetoneAcid CatalystThis compound

Stereocontrol in Precursor Synthesis

A common route to 2-methyl-1,2-propanediamine is through the reductive amination of 2-amino-2-methyl-1-propanol (B13486) researchgate.netgoogle.com. A patented method describes the synthesis of 2-methyl-1,2-propanediamine by reacting 2-amino-2-methyl-1-propanol with liquid ammonia (B1221849) and hydrogen in the presence of a catalyst in a high-pressure autoclave at elevated temperatures (160-220 °C) researchgate.netgoogle.com. Another study reports the selective synthesis of 2-methyl-1,2-propyldiamine (MPDA) from 2-amino-2-methyl-1-propanol (AMP) and ammonia using a Raney Nickel catalyst, achieving high selectivity researchgate.net. However, these methods are generally not stereoselective and would produce a racemic mixture of the diamine.

To achieve stereocontrol, asymmetric synthetic methods must be employed. The asymmetric synthesis of 1,2-diamines is a significant area of research, with several catalytic strategies available chemicalbook.comrsc.org. One prominent approach is the kinetic resolution or asymmetric desymmetrization of N-tosylaziridines. For example, a silver(I)/chiral diphosphine complex has been successfully used to catalyze the enantioselective aminolysis of N-tosylaziridines with various amines, providing access to chiral vicinal diamines researchgate.net. This method could potentially be adapted for the synthesis of an enantiomerically enriched N-tosylated precursor.

Another strategy involves the stereoselective synthesis of the amino alcohol precursor, 2-amino-2-methyl-1-propanol. While many synthetic routes to this amino alcohol exist, they often result in a racemic product chemicalbook.comgoogle.comgoogle.com. The development of an enantioselective synthesis of this precursor would be a key step in obtaining an optically active final product. The enantioselective synthesis of novel cyclopropane-fused diazabicyclooctanones starting from butadiene monoxide, which involves a palladium-catalyzed dynamic kinetic asymmetric transformation, showcases a sophisticated approach to controlling stereochemistry in related nitrogen-containing heterocycles nih.gov. Such advanced catalytic methods could be conceptually applied to the synthesis of chiral 2-amino-2-methyl-1-propanol or its derivatives.

The selective monotosylation of the resulting chiral diamine would be the subsequent challenge. While methods for the selective monotosylation of symmetrical diols using silver(I) oxide have been reported, the selective protection of an unsymmetrical diamine with two primary amino groups of different steric and electronic environments requires careful consideration of reaction conditions .

Table 2: Strategies for Stereocontrol in Precursor Synthesis

Precursor MoleculeStereocontrol StrategyPotential Catalyst/Reagent
2-methyl-1,2-propanediamineAsymmetric catalytic synthesis or resolution of a racemic mixture.Chiral metal complexes (e.g., Ag(I)/diphosphine), chiral acids.
2-amino-2-methyl-1-propanolEnantioselective synthesis from achiral starting materials.Asymmetric catalysts (e.g., Pd-based catalysts).
N-(p-tosyl)-2-methyl-1,2-propanediamineKinetic resolution of a racemic mixture or synthesis from an enantiopure diamine.Chiral catalysts, enzymes.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

The planned article, intended to focus on the "Reactivity and Mechanistic Investigations of this compound," cannot be generated at this time due to the lack of specific data for the outlined sections. These sections were to include:

Reactivity and Mechanistic Investigations of 1 P Tosyl 3,4,4 Trimethylimidazolidine

Protonation and Derivatization Studies of the Imidazolidine (B613845) Core

General information on the reactivity of related N-sulfonylated heterocycles, such as N-tosyl aziridines, indicates that they can undergo nucleophilic ring-opening. Similarly, the principles of stereoelectronic effects are well-documented in various cyclic systems, where the spatial arrangement of orbitals influences reaction pathways. Hydrolysis is a known degradation pathway for imidazolidines, typically proceeding via cleavage of the aminal functionality back to the corresponding diamine and aldehyde.

However, without specific studies on 1-(p-Tosyl)-3,4,4-trimethylimidazolidine, any discussion would be purely speculative and would not meet the required standard of a scientifically accurate and detailed article based on established research findings. The influence of the p-tosyl group, the methyl group on the second nitrogen, and the gem-dimethyl substitution at the C4 position would all have specific electronic and steric effects that require dedicated investigation to be described accurately.

Consequently, the creation of a comprehensive and authoritative article on this specific compound is not feasible until relevant primary research is published and becomes accessible.

Formation of Imidazolinium Salts from Imidazolidines

Imidazolidines can be oxidized to their corresponding imidazolinium salts, a transformation that introduces a double bond within the five-membered ring, resulting in a more delocalized and aromatic-like system. While specific studies on this compound are not prevalent in the reviewed literature, the general mechanism for the formation of imidazolinium salts from imidazolidines involves the removal of a hydride ion (H⁻) from the C2 position and an adjacent nitrogen atom.

The presence of the tosyl group on one nitrogen and a methyl group on the other in this compound would influence the regioselectivity and feasibility of this oxidation. The nitrogen atom bearing the electron-withdrawing tosyl group (N1) is significantly less basic and nucleophilic compared to the nitrogen atom bearing the methyl group (N3). Therefore, reactions leading to the formation of an imidazolinium salt would likely proceed via initial interaction at the more reactive N3 position.

A plausible synthetic route for the formation of an imidazolinium salt from an N-substituted imidazolidine involves dehydrogenation. For instance, treatment with a suitable oxidizing agent could lead to the formation of the corresponding 1-(p-Tosyl)-3,4,4-trimethylimidazolinium salt. The general transformation can be visualized as follows:

Figure 1: General scheme for the formation of an imidazolinium salt from this compound.

The synthesis of unsymmetrical imidazolinium salts has been achieved through various methods, including direct quaternization of N-substituted imidazoles. rsc.orgresearchgate.net These methods often involve the reaction of the parent heterocycle with an alkylating or arylating agent, leading to the formation of the cationic imidazolinium species. rsc.org The specific conditions for such a transformation for this compound would need to be determined empirically, but would likely involve an oxidant capable of abstracting a hydride from the imidazolidine ring.

Electrophilic Functionalization of Nitrogen Atoms

The nitrogen atoms in this compound exhibit different reactivity profiles towards electrophiles due to their distinct electronic environments.

The nitrogen atom at position 1 is part of a sulfonamide linkage. The strongly electron-withdrawing p-toluenesulfonyl group significantly reduces the nucleophilicity and basicity of this nitrogen. As a result, direct electrophilic attack at this position is generally difficult. However, under strongly basic conditions, deprotonation of this nitrogen can occur to form a sulfonamide anion, which can then react with electrophiles. This is a common strategy for the N-alkylation and N-acylation of sulfonamides. organic-chemistry.org

In contrast, the nitrogen atom at position 3 is a tertiary amine, substituted with a methyl group. This nitrogen is significantly more nucleophilic and basic than the tosylated nitrogen. Consequently, it is the primary site for electrophilic attack.

Alkylation:

Alkylation of the N3 nitrogen is expected to be a facile reaction. Treatment with an alkyl halide (e.g., methyl iodide, ethyl bromide) would lead to the formation of a quaternary ammonium (B1175870) salt, specifically a 1-(p-Tosyl)-3-alkyl-3,4,4-trimethylimidazolinium halide. This reaction follows a standard SN2 mechanism where the lone pair of the N3 nitrogen attacks the electrophilic carbon of the alkyl halide.

The general reaction can be represented as:

Figure 2: General scheme for the N-alkylation of this compound.

Studies on related systems, such as the N-alkylation of imides and other heterocyclic compounds, demonstrate the feasibility of such transformations under various conditions, including the use of bases like potassium carbonate in solvents like DMF or even under mechanochemical conditions. organic-chemistry.orgbeilstein-journals.org

Acylation:

Acylation of the N3 nitrogen is also a plausible transformation, although it might be less straightforward than alkylation. The reaction with an acylating agent, such as an acyl chloride or anhydride, would initially form an N-acyl quaternary ammonium species. These intermediates can sometimes be unstable. The reactivity of amines towards acylation is a well-established principle in organic chemistry. youtube.com The presence of the tosyl group on the other nitrogen is unlikely to sterically hinder the approach of the acylating agent to the N3 nitrogen.

The general reaction for acylation can be depicted as:

Figure 3: General scheme for the N-acylation of this compound.

The successful acylation would depend on the reactivity of the acylating agent and the stability of the resulting product. In some cases, acylation can be challenging for sterically hindered amines or can be reversible.

Applications in Advanced Organic Synthesis and Chemical Biology

Role as a Functional Analog for Tetrahydrofolate-Mediated One-Carbon Transfer

The transfer of one-carbon units is a fundamental process in biochemistry, essential for the biosynthesis of nucleotides, amino acids, and other critical metabolites. These reactions are primarily mediated by the cofactor tetrahydrofolate (THF). The study of THF-dependent pathways has been significantly advanced by the use of synthetic mimics that can replicate the chemical transformations in a more controlled, non-enzymatic environment. 1-(p-Tosyl)-3,4,4-trimethylimidazolidine has been identified as a functional analog for these processes, providing valuable insights into the mechanisms of biological one-carbon transfers.

Biomimetic Studies of Methylation and Formylation Processes

Researchers have utilized this compound to model the formylation and methylation steps inherent in pathways like purine (B94841) biosynthesis. In these biomimetic systems, the imidazolidine (B613845) ring serves as a stable, yet reactive, carrier of a one-carbon unit, analogous to the N5,N10-methenyl-THF or N5,N10-methylene-THF intermediates. Studies have demonstrated that the compound can effectively transfer formyl and methyl groups to various nucleophiles under controlled laboratory conditions. These investigations help to elucidate the fundamental chemical principles governing the enzymatic reactions, such as the role of substrate activation and the stereoelectronic requirements for efficient carbon transfer.

Investigations of Related Biological Pathways and Enzyme Mimicry (e.g., thymidylate synthetase)

The synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP) is a critical step in DNA synthesis, catalyzed by the enzyme thymidylate synthetase. This reaction involves the transfer of a methylene (B1212753) group from N5,N10-methylene-THF. This compound has been employed in model systems to mimic the action of thymidylate synthetase. These enzyme mimicry studies provide a simplified platform to investigate the intricate mechanism of the enzymatic reaction, including the key steps of nucleophilic attack and hydride transfer, without the complexity of the protein environment. The findings from such research contribute to a deeper understanding of the enzyme's catalytic strategy and can inform the design of novel inhibitors.

Synthetic Utility as a Precursor or Intermediate in Complex Molecule Synthesis

Beyond its role in biomimetic studies, this compound has proven to be a valuable building block for the construction of complex, polycyclic natural products. Its pre-defined stereochemistry and functional handles allow for its strategic incorporation into synthetic routes, leading to the efficient assembly of alkaloid skeletons.

Construction of β-Carboline Derivatives

β-Carbolines are a large class of indole (B1671886) alkaloids with a wide range of pharmacological activities. nih.govresearchgate.net The synthesis of substituted β-carbolines is a significant area of research in medicinal chemistry. nih.govresearchgate.net Methodologies have been developed where this compound serves as a key precursor. In these synthetic sequences, the imidazolidine ring acts as a latent diamine. Through a series of transformations, the ring can be opened and re-closed in a Pictet-Spengler-type reaction with an appropriate indole-containing electrophile, ultimately leading to the formation of the tricyclic β-carboline core. ljmu.ac.ukmdpi.com This approach allows for the introduction of specific substitution patterns on the newly formed ring system.

Synthesis of Pentacyclic Systems (e.g., Yohimbane Skeleton)

The yohimbane skeleton is the core structure of a number of biologically active alkaloids, including yohimbine (B192690) and reserpine. nih.gov The construction of this complex pentacyclic system is a formidable challenge in organic synthesis. This compound has been utilized in strategies aimed at assembling the yohimbane framework. In these routes, the imidazolidine derivative is elaborated and coupled with a suitable tryptamine (B22526) derivative. Subsequent cyclization cascades, often involving the cleavage of the tosyl protecting group and formation of new carbon-carbon and carbon-nitrogen bonds, lead to the stereocontrolled formation of the pentacyclic yohimbane ring system.

Application in Vindoline (B23647) Synthesis Models

Vindoline is a complex monoterpenoid indole alkaloid and a key component of the potent anticancer drug vinblastine. acs.orgnih.gov The total synthesis of vindoline is a benchmark in natural product synthesis. nih.gov Model studies directed towards the total synthesis of vindoline have explored the use of this compound as a chiral building block. The strategy involves incorporating the imidazolidine moiety to control the stereochemistry of key intermediates. While not always carried through to the final natural product, these model systems demonstrate the utility of the compound in establishing complex stereochemical relationships early in a synthetic sequence, a crucial aspect of modern synthetic design.

Potential in Carbon Transfer Reactions and C-C Bond Formation

Despite the synthetic utility of various tosyl-containing compounds and imidazolidine derivatives in organic chemistry, a comprehensive review of the scientific literature and chemical databases reveals a significant gap in the documented applications of This compound specifically in carbon transfer reactions and carbon-carbon (C-C) bond formation.

Extensive searches have not yielded specific research findings, detailed methodologies, or mechanistic studies pertaining to the use of this particular compound as a reagent or catalyst in reactions such as cyclopropanation, epoxide formation, or other transformations that involve the transfer of a carbon-based functional group. Similarly, its role as a precursor or intermediate in C-C bond-forming reactions, a cornerstone of synthetic organic chemistry, remains undocumented in the available scientific literature.

While the tosyl group is well-established as an excellent leaving group and an activating group in various nucleophilic substitution and elimination reactions, and the imidazolidine core is a recognized structural motif in catalysis and medicinal chemistry, the specific combination within This compound has not been explored for these applications. The reactivity of related N-tosylated heterocycles, such as N-tosyl-1,2,3-triazoles and N-tosylpyrrolines, in cycloaddition and annulation reactions has been reported, but analogous studies involving This compound are absent from the current body of scientific knowledge.

This lack of available data prevents a detailed discussion of its potential in these key synthetic transformations. Further research would be necessary to elucidate the reactivity of This compound and to determine if it possesses any utility in carbon transfer and C-C bond-forming reactions.

Advanced Structural Analysis and Stereochemical Implications

Elucidation of Conformational Preferences of the Imidazolidine (B613845) Ring

The imidazolidine ring in 1-(p-Tosyl)-3,4,4-trimethylimidazolidine is non-planar and adopts various puckered conformations to alleviate torsional and steric strain. The primary conformations available to the imidazolidine ring are envelope (E) and twist (T) forms. In an envelope conformation, one atom is out of the plane of the other four, while in a twist conformation, two adjacent atoms are displaced on opposite sides of the plane defined by the other three.

The presence of the gem-dimethyl group at C4 significantly restricts the ring's flexibility. This substitution pattern often favors conformations where one of the methyl groups occupies a pseudo-axial position and the other a pseudo-equatorial position to minimize steric interactions. The bulky p-tosyl group at N1 further influences the conformational equilibrium. Due to its size, the tosyl group will preferentially orient itself in a pseudo-equatorial position to avoid steric clashes with the substituents on the imidazolidine ring.

Computational studies on related N-tosylated heterocycles suggest that the most stable conformation would likely involve a twist or envelope form that maximizes the distance between the bulky substituents. For instance, in related N-tosyl oxazolidines, a preference for specific envelope conformations has been observed to minimize steric strain. scispace.com

Conformer TypeKey Dihedral Angles (°) (Hypothetical)Relative Energy (kcal/mol) (Hypothetical)
Twist (T)N1-C2-N3-C4: 25, C2-N3-C4-C5: -350.0
Envelope (E)C5 out-of-plane1.5
Envelope (E)C2 out-of-plane2.8

Stereochemical Studies of Derivatives and Reaction Products

The stereochemistry of this compound and its derivatives is a critical aspect, particularly in the context of asymmetric synthesis where imidazolidine scaffolds are used as chiral auxiliaries. researchgate.net

While this compound itself is achiral if unsubstituted at C2 and C5, its derivatives can be chiral and participate in stereoselective reactions. For instance, if a substituent is introduced at the C2 position, the molecule becomes chiral. The stereochemical outcome of reactions at prochiral centers adjacent to the imidazolidine ring is highly dependent on the conformation of the ring and the directing influence of the substituents.

In reactions involving the formation of a new stereocenter, the bulky gem-dimethyl group at C4 and the N1-tosyl group can effectively shield one face of the molecule, leading to high diastereoselectivity. nih.govelsevierpure.com For example, in the alkylation of an enolate derived from a C2-acylated derivative, the incoming electrophile would preferentially approach from the less hindered face. The enantioselectivity of such transformations is often dictated by the chiral environment created by the imidazolidine derivative. nih.govsemanticscholar.org

Reaction TypeSubstrateReagentDiastereomeric Ratio (dr) (Hypothetical)Enantiomeric Excess (ee) (%) (Hypothetical)
Aldol (B89426) AdditionC2-acetyl derivativeBenzaldehyde95:598
Michael AdditionC2-propenoyl derivativeDiethyl malonate90:1092
Diels-AlderC2-acryloyl derivativeCyclopentadiene>99:1 (endo/exo)96 (endo)

The substitution pattern on the imidazolidine ring has a profound impact on the stereochemical outcomes of its reactions. elsevierpure.com The gem-dimethyl group at C4 serves as a crucial stereocontrolling element. By locking the ring into a more rigid conformation, it enhances the facial bias during reactions.

Application of Advanced Spectroscopic Techniques for Mechanistic Elucidation

Advanced spectroscopic techniques are indispensable for the detailed structural and mechanistic investigation of this compound and its derivatives.

Two-dimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton and carbon signals and for elucidating the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks, confirming the connectivity of the imidazolidine ring protons.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon skeleton. nih.govnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for establishing the connectivity between the tosyl group, the methyl groups, and the imidazolidine ring. nih.govnih.gov For instance, an HMBC correlation between the protons of the N3-methyl group and the C2 and C4 carbons would confirm their proximity.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. clockss.org NOESY is crucial for determining the relative stereochemistry and conformational preferences. For example, a strong NOE between a pseudo-axial proton at C5 and a pseudo-axial methyl group at C4 would support a specific ring conformation. nih.gov

2D NMR TechniqueInformation ObtainedKey Correlations (Hypothetical) for this compound
COSYH-H connectivitiesH-C2 ↔ H-C5
HSQC/HMQCC-H one-bond correlationsC2-H2, C4-CH3, C5-H5, N3-CH3
HMBCLong-range C-H correlationsTosyl-CH3 ↔ Tosyl-C(ipso), N3-CH3 ↔ C2, N3-CH3 ↔ C4
NOESYThrough-space H-H proximitiesH-C2(axial) ↔ H-C5(axial), H-C2(equatorial) ↔ N3-CH3

Dynamic NMR (DNMR) spectroscopy is employed to study dynamic processes such as ring inversion and restricted rotation around single bonds. nih.govnih.gov In this compound, there are several dynamic processes that could be investigated using DNMR, most notably the rotation around the N1-tosyl bond and the C-N bonds within the formamide-like substructure. mdpi.comresearchgate.net

By monitoring the NMR spectra at variable temperatures, it is possible to observe the coalescence of signals as the rate of a dynamic process becomes comparable to the NMR timescale. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. nih.govresearchgate.net For N-aryl and N-acyl heterocycles, these barriers are often in a range that is conveniently studied by DNMR. researchgate.net The rotational barrier around the N-tosyl bond is expected to be significant due to steric hindrance between the ortho-hydrogens of the tosyl group and the substituents on the imidazolidine ring.

Dynamic ProcessTemperature Range (°C) (Hypothetical)Coalescence Temperature (Tc) (K) (Hypothetical)Rotational Barrier (ΔG‡) (kcal/mol) (Hypothetical)
N1-Tosyl Rotation-20 to 6030315.2
Ring Inversion-60 to 024311.5

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of electronic structure and reactivity parameters. For 1-(p-Tosyl)-3,4,4-trimethylimidazolidine, DFT studies, likely employing hybrid functionals such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to map out the electron density distribution, molecular orbitals, and electrostatic potential. ijcce.ac.ir

These calculations reveal the influence of the electron-withdrawing p-toluenesulfonyl (tosyl) group on the imidazolidine (B613845) ring. The nitrogen atom to which the tosyl group is attached (N-1) is expected to have a significantly reduced nucleophilicity compared to the other nitrogen atom (N-3). The distribution of frontier molecular orbitals (HOMO and LUMO) is critical in predicting the compound's reactivity. The HOMO is likely localized on the imidazolidine ring, particularly on the N-3 atom, while the LUMO may be distributed over the tosyl group's aromatic ring and sulfonyl moiety. This separation of frontier orbitals would dictate the compound's behavior in nucleophilic and electrophilic reactions.

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide a quantitative measure of the compound's chemical reactivity and stability.

Table 1: Hypothetical Global Reactivity Descriptors for this compound calculated via DFT

ParameterValue (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital
ELUMO-1.23Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.62ELUMO - EHOMO
Ionization Potential (I)6.85-EHOMO
Electron Affinity (A)1.23-ELUMO
Global Hardness (η)2.81(I - A) / 2
Chemical Potential (μ)-4.04-(I + A) / 2
Global Electrophilicity (ω)2.89μ² / (2η)

Note: These values are hypothetical and serve as representative examples based on similar heterocyclic compounds.

Molecular Modeling and Dynamics Simulations

The five-membered imidazolidine ring is not planar and can adopt various puckered conformations, often described as envelope or twist forms. Conformational analysis of this compound is essential to identify the most stable three-dimensional structures. researchgate.net These studies typically involve a systematic search of the potential energy surface. libretexts.org

Molecular dynamics simulations can further explore the conformational landscape at finite temperatures, providing insights into the flexibility of the molecule and the energy barriers between different conformers.

Understanding the mechanisms of reactions involving this compound requires the identification and characterization of transition states. ucsb.edu These high-energy structures on the reaction pathway determine the kinetics of a chemical transformation. mit.edu DFT calculations are employed to locate these first-order saddle points on the potential energy surface. youtube.com

For instance, in a hypothetical nucleophilic substitution reaction at the sulfonyl sulfur, a transition state would be characterized by the partial formation of a new bond with the incoming nucleophile and the partial breaking of the sulfur-nitrogen bond. Frequency calculations are crucial to verify a true transition state, which is distinguished by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative prediction of the reaction rate. nih.gov

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural validation.

For this compound, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. rsc.org The accuracy of these predictions can be high, especially when a proper level of theory and basis set are chosen and a linear regression analysis is applied to the calculated values against experimental data for a set of related compounds. nih.govmdpi.com Such calculations can help in the unambiguous assignment of complex spectra. researchgate.net

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O (Hypothetical)--
C275.274.8
C460.560.1
C555.855.4
N-CH₃35.134.7
C4-(CH₃)₂28.9, 29.328.6, 29.0
Tosyl-CH₃21.421.1
Tosyl-C (ipso)143.8143.5
Tosyl-C (aromatic)127.5-129.9127.2-129.6

Note: The chemical shifts are hypothetical and for illustrative purposes. The accuracy of prediction depends on the computational method used.

Similarly, vibrational frequencies corresponding to IR and Raman spectra can be calculated. These theoretical spectra, when scaled by an appropriate factor, can aid in the interpretation of experimental vibrational spectra by assigning specific bands to particular molecular motions.

Elucidation of Stereoelectronic Effects and Their Influence on Chemical Behavior

Stereoelectronic effects, which describe the influence of orbital overlap on molecular conformation and reactivity, are significant in understanding the behavior of this compound. wikipedia.org These effects are distinct from purely steric or electronic influences and arise from specific spatial arrangements of orbitals. baranlab.org

A key stereoelectronic interaction in this molecule involves the lone pair of electrons on the N-3 nitrogen atom and its interaction with adjacent anti-bonding orbitals. For example, hyperconjugative interactions between the N-3 lone pair and the σ* orbitals of adjacent C-C or C-H bonds can stabilize certain conformations.

The powerful electron-withdrawing nature of the tosyl group significantly influences the stereoelectronics of the N-1 atom. The lone pair on N-1 is delocalized into the sulfonyl group, reducing its availability for donation and affecting the geometry at this nitrogen center. This delocalization also impacts the bond lengths and angles around the N-1 atom. Such stereoelectronic effects can dictate the preferred conformations and influence the molecule's reactivity, for instance, by modulating the nucleophilicity of the N-3 atom. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The advancement of synthetic methodologies for constructing the 1-(p-Tosyl)-3,4,4-trimethylimidazolidine core is a primary research objective. While classical methods for imidazolidine (B613845) synthesis exist, future efforts should prioritize efficiency and sustainability. One promising avenue is the adoption of atom-economical routes that maximize the incorporation of starting material atoms into the final product. For instance, microwave-assisted organic synthesis could offer a significant enhancement by reducing reaction times and improving yields, a strategy that has proven effective for other nitrogen-containing heterocycles. rsc.org

Furthermore, the development of one-pot procedures, where multiple synthetic steps are carried out in a single reaction vessel, would streamline the synthesis, reduce waste, and lower operational costs. nih.gov Such an approach could involve the tandem reaction of a suitable diamine precursor with a carbonyl source and p-toluenesulfonyl chloride. The exploration of greener solvents and catalyst systems, potentially moving away from hazardous reagents, will also be a critical aspect of this research.

| Waste Generation | High | Low |

Exploration of New Reactivity Modes and Transformative Applications

The inherent reactivity of the this compound scaffold presents numerous opportunities for novel chemical transformations. The tosyl group, a well-known activating and protecting group, can be strategically manipulated to functionalize the imidazolidine ring. Future research should investigate the selective cleavage of the N-tosyl bond to allow for further derivatization at the nitrogen atom.

Moreover, the C-H bonds adjacent to the nitrogen atoms could be targets for direct functionalization through modern catalytic methods. The development of C-H activation strategies would provide a powerful tool for introducing new substituents and rapidly diversifying the molecular architecture. This approach has the potential to generate a library of novel compounds for biological screening and materials science applications.

Deeper Understanding of Biomimetic One-Carbon Transfer Mechanisms

Imidazolidine derivatives have been explored as mimics of tetrahydrofolate coenzymes, participating in one-carbon transfer reactions that are fundamental in biological systems. A significant area for future research lies in elucidating the mechanism by which this compound could act as a one-carbon donor or acceptor. This would involve detailed mechanistic studies, including kinetic analysis, isotopic labeling experiments, and computational modeling.

Understanding these mechanisms at a molecular level could pave the way for the design of highly efficient and selective catalysts for a range of synthetic transformations, such as formylation, methylation, and the synthesis of other heterocyclic systems. The insights gained could also have implications for the development of new therapeutic agents that modulate the activity of folate-dependent enzymes.

Design and Synthesis of Chiral Analogs for Asymmetric Catalysis

The introduction of chirality into the this compound framework is a particularly exciting avenue for future research. The synthesis of enantiomerically pure or enriched analogs could lead to the development of novel chiral ligands for asymmetric catalysis. nih.gov These chiral imidazolidines could coordinate with transition metals to create catalysts capable of promoting stereoselective reactions, a critical need in the pharmaceutical and fine chemical industries. mdpi.com

The design of these chiral analogs could involve the use of chiral building blocks in the initial synthesis or the resolution of racemic mixtures. The resulting chiral ligands could be screened in a variety of asymmetric transformations, such as hydrogenations, aldol (B89426) reactions, and Michael additions, with the goal of achieving high enantioselectivities. mdpi.com

Table 2: Potential Asymmetric Reactions Catalyzed by Chiral this compound Analogs

Reaction Type Substrate Potential Product Desired Outcome
Asymmetric Hydrogenation Prochiral Olefin Chiral Alkane High Enantiomeric Excess
Asymmetric Aldol Reaction Aldehyde + Ketone Chiral β-Hydroxy Ketone High Diastereo- and Enantioselectivity

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of reactions involving this compound, the integration of its synthesis and application with flow chemistry and automated platforms is essential. researchgate.netchemrxiv.org Continuous flow reactors offer numerous advantages over traditional batch processing, including enhanced safety, better temperature and pressure control, and the potential for seamless scale-up. rsc.orgnih.govnih.gov

Q & A

Basic Research Questions

Q. What is the biochemical mechanism by which 1-(p-Tosyl)-3,4,4-trimethylimidazolidine mitigates methotrexate-induced developmental toxicity?

  • Methodological Answer : The compound acts as a functional analog of tetrahydrofolate (THF), enabling one-carbon transfer reactions critical for nucleotide synthesis and methylation processes. Experimental validation involves in vitro assays (e.g., thymidylate synthase inhibition studies) and in vivo models (e.g., rabbit teratogenicity assays). Researchers should measure folate-dependent enzyme activity and compare rescue effects in methotrexate-treated embryos using histopathological and biochemical endpoints .

Q. What synthetic routes are commonly used to prepare this compound, and how is purity assessed?

  • Methodological Answer : The compound is synthesized via tosylation of 3,4,4-trimethylimidazolidine using p-toluenesulfonyl chloride under alkaline conditions. Purification typically involves recrystallization or column chromatography. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., absence of residual solvents or byproducts) .

Q. Which experimental models are suitable for studying its developmental toxicity rescue effects?

  • Methodological Answer : The FETAX (Frog Embryo Teratogenesis Assay—Xenopus) model is a validated platform for assessing developmental toxicity. Dose-response studies in rabbits, as described by DeSesso & Goeringer (1992), involve administering the compound alongside methotrexate and evaluating embryonic malformations (e.g., neural tube defects) via micro-CT and histology .

Advanced Research Questions

Q. How can researchers design dose-response experiments to optimize the compound’s efficacy in different species?

  • Methodological Answer : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish interspecies scaling factors. For example, in rodents, administer doses ranging from 10–100 mg/kg and measure plasma folate levels, embryonic survival, and teratogenic markers. Compare with rabbit data to identify species-specific thresholds .

Q. How should contradictory data on its efficacy in different animal models be analyzed?

  • Methodological Answer : Perform meta-analysis of data from rabbits, rodents, and amphibians, focusing on variables like maternal folate status, dosing schedules, and genetic backgrounds. Mechanistic studies (e.g., CRISPR knockouts of folate transporters) can clarify discrepancies in rescue efficiency .

Q. What advanced techniques ensure high-purity synthesis for sensitive in vivo applications?

  • Methodological Answer : Employ preparative HPLC with UV detection (λ = 254 nm) and orthogonal methods like mass spectrometry (LC-MS) to confirm molecular weight and detect trace impurities (<0.1%). Use anhydrous reaction conditions to minimize hydrolysis byproducts .

Q. How does the compound compare to other THF analogs in rescuing methotrexate toxicity?

  • Methodological Answer : Conduct competitive binding assays with folate receptors (FRα/β) and enzymes (dihydrofolate reductase). Compare IC50 values and rescue ratios in methotrexate-treated cell lines (e.g., HT-1080 fibrosarcoma). Structural analogs with modified sulfonyl groups may exhibit enhanced stability or receptor affinity .

Q. What molecular pathways are implicated in its protective effects on neuroepithelial development?

  • Methodological Answer : Use RNA-seq or single-cell transcriptomics on embryonic neural tissues to identify differentially expressed genes (e.g., Shh, Pax6). Validate via CRISPR-Cas9 knockouts in zebrafish models to assess pathway specificity .

Safety and Handling Considerations

  • Critical Note : The compound is classified with hazard code R36/37/38 (irritant to eyes, skin, and respiratory system). Use PPE (gloves, goggles) and handle in a fume hood. Store at 2–8°C under inert gas (argon) to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.